Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate
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Overview
Description
Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate is a chemical compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole core substituted with a hydroxyl group at the 7th position, a phenyl group at the 2nd position, and a methyl ester group at the 5th position. This structural motif is found in various natural products and synthetic compounds with significant pharmaceutical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzo[d][1,3]dioxole core.
Hydroxylation: Introduction of the hydroxyl group at the 7th position using reagents such as sodium hydroxide or other hydroxylating agents.
Phenylation: The phenyl group is introduced at the 2nd position through a palladium-catalyzed cross-coupling reaction.
Esterification: The carboxyl group at the 5th position is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts like palladium or copper.
Major Products
Oxidation: Formation of 7-oxo-2-phenylbenzo[d][1,3]dioxole-5-carboxylate.
Reduction: Formation of 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding to biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate: Lacks the phenyl group at the 2nd position.
7-Hydroxy-2,2-diphenylbenzo[d][1,3]dioxole-5-carboxylic acid methyl ester: Contains an additional phenyl group at the 2nd position.
Uniqueness
Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2nd position enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H12O5 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
methyl 7-hydroxy-2-phenyl-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H12O5/c1-18-14(17)10-7-11(16)13-12(8-10)19-15(20-13)9-5-3-2-4-6-9/h2-8,15-16H,1H3 |
InChI Key |
PLDQJDMALUSFHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OC(O2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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